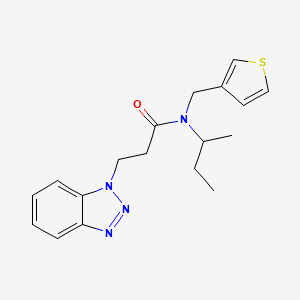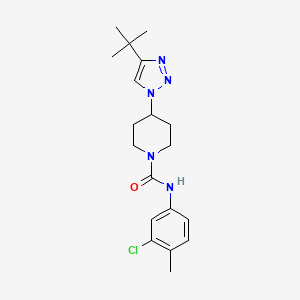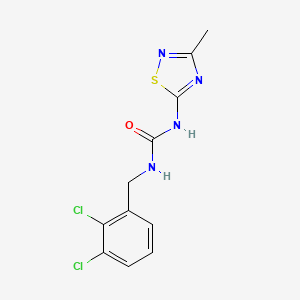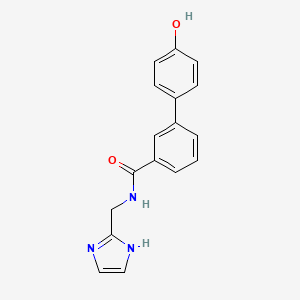
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects:
Studies have shown that N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can have various biochemical and physiological effects, depending on the concentration and duration of exposure. It has been shown to increase acetylcholine release in the brain, which can improve cognitive function. It has also been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has several advantages for lab experiments, including its relatively simple synthesis method, its potential as a therapeutic agent for various diseases, and its ability to modulate neurotransmitter systems in the brain. However, its limitations include its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine. These include further studies on its mechanism of action, its potential as a therapeutic agent for various neurological disorders and cancers, and its potential as a tool for studying neurotransmitter systems in the brain. Additionally, further research is needed to optimize its synthesis method and improve its solubility and bioavailability.
Métodos De Síntesis
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine can be synthesized through a multi-step process involving the condensation of pyridine-3-carboxaldehyde and 1H-imidazole-4-carboxaldehyde, followed by reduction with sodium borohydride and subsequent alkylation with 2-bromo-1-butene.
Aplicaciones Científicas De Investigación
N-(1H-imidazol-4-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. It has been shown to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as for cancer treatment.
Propiedades
IUPAC Name |
N-(1H-imidazol-5-ylmethyl)-N-(pyridin-3-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-3-12(2)18(10-14-8-16-11-17-14)9-13-5-4-6-15-7-13/h4-8,11-12H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKCNVWNMWXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CN=CC=C1)CC2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)


![2-[1-(3-allyl-4-ethoxybenzyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B5902773.png)